molecular formula C15H20N2O4 B12502387 Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate

Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate

Cat. No.: B12502387
M. Wt: 292.33 g/mol
InChI Key: KQSFQBLVRWYUCG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with an ethyl ester and a 4-methoxybenzoyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ethyl chloroformate to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxybenzoyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-methoxyphenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzoyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-3-21-15(19)17-10-8-16(9-11-17)14(18)12-4-6-13(20-2)7-5-12/h4-7H,3,8-11H2,1-2H3

InChI Key

KQSFQBLVRWYUCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC

solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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